2-(2-Methylpiperidin-1-yl)thiazol-4-amine
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Overview
Description
2-(2-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring and a piperidine moiety. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the thiazole ring in this compound contributes to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfur or phosphorus compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)thiazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperidin-1-yl)thiazole
- 2-(2-Methylpiperidin-1-yl)thiazol-4-ol
- 2-(2-Methylpiperidin-1-yl)thiazol-4-carboxylic acid
Uniqueness
2-(2-Methylpiperidin-1-yl)thiazol-4-amine is unique due to the specific combination of the thiazole ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15N3S |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-4-2-3-5-12(7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
REDLGCRMSLFKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC(=CS2)N |
Origin of Product |
United States |
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